methyl 1-[3-(4-cyanooxan-4-yl)propyl]-3,4-dihydro-2H-quinoline-4-carboxylate
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Overview
Description
Methyl 1-[3-(4-cyanooxan-4-yl)propyl]-3,4-dihydro-2H-quinoline-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a cyanooxan moiety, which is a nitrile derivative. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[3-(4-cyanooxan-4-yl)propyl]-3,4-dihydro-2H-quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Cyanooxan Moiety: The cyanooxan group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Formation of the Ester Group: The ester group can be introduced through esterification of the carboxylic acid derivative of the quinoline core with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(4-cyanooxan-4-yl)propyl]-3,4-dihydro-2H-quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanooxan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 1-[3-(4-cyanooxan-4-yl)propyl]-3,4-dihydro-2H-quinoline-4-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The cyanooxan moiety may interact with specific enzymes, leading to inhibition or activation of enzymatic activity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 1-[3-(4-cyanooxan-4-yl)propyl]-3,4-dihydro-2H-quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with different reactivity.
Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
The uniqueness of this compound lies in the presence of the cyanooxan moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
methyl 1-[3-(4-cyanooxan-4-yl)propyl]-3,4-dihydro-2H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-19(23)17-7-12-22(18-6-3-2-5-16(17)18)11-4-8-20(15-21)9-13-25-14-10-20/h2-3,5-6,17H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXYWMGLLBCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C2=CC=CC=C12)CCCC3(CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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